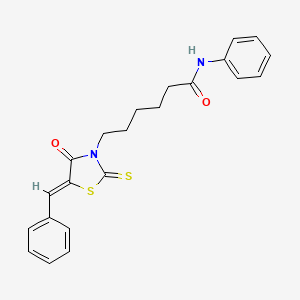

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide

Description

“(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a synthetic compound derived from the rhodanine-3-acetic acid scaffold, a structural motif widely investigated for its anticancer properties. This molecule features a benzylidene-substituted 2-thioxothiazolidin-4-one core conjugated to a hexanamide chain terminated with an N-phenyl group. The Z-configuration of the benzylidene double bond is critical for maintaining its bioactive conformation, which enables interaction with microtubule proteins .

Propriétés

IUPAC Name |

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S2/c25-20(23-18-12-6-2-7-13-18)14-8-3-9-15-24-21(26)19(28-22(24)27)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2,(H,23,25)/b19-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGGGKOWSSBGQU-MNDPQUGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid with N-phenylhexanamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Overview

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide is a synthetic organic compound belonging to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique chemical structure enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has demonstrated effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Various pathogenic fungi have shown susceptibility to this compound.

The mechanism of action is believed to involve the inhibition of essential protein synthesis in bacteria, leading to cell death. The structural features of the compound contribute to its binding affinity for bacterial targets, enhancing its antimicrobial efficacy.

Anticancer Activity

Research indicates that (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide exhibits promising anticancer properties. The proposed mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Activation of caspases and release of cytochrome c.

- Inhibition of key signaling pathways involved in cancer progression, such as NF-kB.

In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and influencing signaling pathways associated with inflammation. This activity may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the applications and effects of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated that it significantly inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to control groups. These findings suggest its potential role as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory effects revealed that (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide effectively reduced levels of inflammatory markers in cellular models, supporting its application in inflammatory disease management.

Mécanisme D'action

The mechanism of action of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide involves its interaction with various molecular targets. The thioxothiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, thereby affecting gene expression and protein synthesis .

Comparaison Avec Des Composés Similaires

Chain Length Variations

Substituent Effects on Benzylidene Ring

Mechanism of Action

- Microtubule Stabilization : Shorter-chain derivatives (e.g., I20) bind to the Taxol site on β-tubulin (Argb369), promoting protofilament assembly and disrupting cancer cell division . The hexanamide chain in the target compound may alter binding kinetics due to increased flexibility or steric bulk.

- Antiproliferative Activity : IC50 values for C2 and C4 analogs range from 7–20 µM in cancer cells, while hexanamide derivatives show significantly lower potency (IC50 > 90,000 nM) .

- Cytotoxicity Selectivity: Compounds with acetamide chains (e.g., I20, 44) exhibit low toxicity in normal cells, suggesting that chain elongation may compromise selectivity .

Pharmacokinetic Considerations

- Solubility and Bioavailability : Longer aliphatic chains (e.g., hexanamide) may improve lipid solubility but reduce aqueous solubility, impacting oral bioavailability .

- Metabolic Stability : The hexanamide chain could be susceptible to enzymatic hydrolysis, shortening its half-life compared to methyl or ethyl esters .

Activité Biologique

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The structure includes:

- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.

- Benzylidene group : Contributes to the compound's reactivity and biological interactions.

- Hexanamide chain : Enhances the lipophilicity and potential for membrane penetration.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide, exhibit significant antimicrobial properties. Studies have shown:

- Broad-spectrum activity : The compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to outperform standard antibiotics like ampicillin in certain assays .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anticancer Activity

The compound has shown moderate cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The observed IC50 values were:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15.0 |

| MCF7 | 20.5 |

These results suggest that while the compound may not be as potent as some established chemotherapeutics, it holds promise for further development as an anticancer agent .

The biological activity of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide is thought to involve several mechanisms:

- Inhibition of Enzymes : The thiazolidinone moiety interacts with enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential.

Case Studies

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones showed enhanced antibacterial activity compared to their predecessors, suggesting structural modifications could optimize their efficacy .

- Anticancer Research : In vitro studies indicated that derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their potential as targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.